![molecular formula C8H17NO2 B1362301 Ethyl 2-(tert-butylamino)acetate CAS No. 37885-76-0](/img/structure/B1362301.png)
Ethyl 2-(tert-butylamino)acetate
Overview
Description
Ethyl 2-(tert-butylamino)acetate is a chemical compound with the molecular formula C8H17NO2 . It is also known by other names such as N-tert-Butyl-glycine ethyl ester and Glycine, N-(1,1-dimethylethyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(tert-butylamino)acetate consists of an ethyl acetate group attached to a tert-butylamino group . The molecular weight of the compound is 159.23 .Physical And Chemical Properties Analysis
Ethyl 2-(tert-butylamino)acetate should be stored at a temperature of 2-8°C . The compound has a molecular weight of 159.23 .Scientific Research Applications
Ethyl 2-(tert-butylamino)acetate: A Comprehensive Analysis of Scientific Research Applications
CO2 Capture and Separation: Research indicates that derivatives of Ethyl 2-(tert-butylamino)acetate, such as 2-(tert-butylamino)ethanol, show promise in carbon capture technologies, particularly in hollow fiber membrane contactors for separating CO2 from CO2/CH4 gas mixtures .
Polymer Chemistry: The compound has been utilized in the synthesis of block copolymers, which are grafted onto mesoporous silica nanoparticles. This application is significant in creating materials with specific properties for industrial use .
Analytical Chemistry: It may be used as a standard or reference compound in various analytical chemistry applications, including NMR, HPLC, LC-MS, and UPLC .
Safety and Hazards
Ethyl 2-(tert-butylamino)acetate is classified as a hazardous substance. It has a hazard code of Xi, indicating that it is an irritant . The compound has a risk statement of 36, indicating that it may cause eye irritation . The safety statement for the compound is 26, indicating that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
ethyl 2-(tert-butylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKBSWWRBCOBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380524 | |
Record name | Ethyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butylamino)acetate | |
CAS RN |
37885-76-0 | |
Record name | Ethyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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